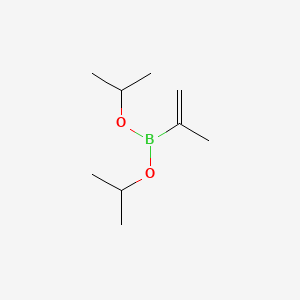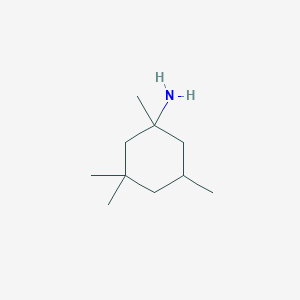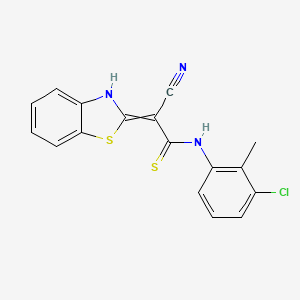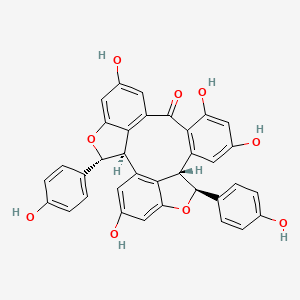
Diisopropyl prop-1-en-2-ylboronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl prop-1-en-2-ylboronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronate group attached to a prop-1-en-2-yl moiety, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropyl prop-1-en-2-ylboronate can be synthesized through several methods. One common approach involves the reaction of prop-1-en-2-ylboronic acid with diisopropyl borate under controlled conditions. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition of the reactants. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl prop-1-en-2-ylboronate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate group to a borane or other reduced forms.
Substitution: The boronate group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents, conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction may produce boranes. Substitution reactions can introduce a wide range of functional groups, expanding the compound’s utility in synthesis.
Aplicaciones Científicas De Investigación
Diisopropyl prop-1-en-2-ylboronate has numerous applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boron compounds, including this compound, as potential agents.
Industry: The compound is employed in the production of advanced materials and polymers, benefiting from its reactivity and stability.
Mecanismo De Acción
The mechanism by which diisopropyl prop-1-en-2-ylboronate exerts its effects involves the interaction of the boronate group with various molecular targets. In chemical reactions, the boronate group can act as a nucleophile or electrophile, facilitating the formation or breaking of bonds. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Triisopropyl borate
- Diisopropyl borane
- Prop-1-en-2-ylboronic acid
Uniqueness
Diisopropyl prop-1-en-2-ylboronate stands out due to its specific combination of the prop-1-en-2-yl moiety and boronate group. This unique structure imparts distinct reactivity and stability, making it a valuable tool in synthetic chemistry and various research applications. Compared to similar compounds, it offers a balance of reactivity and ease of handling, which is advantageous in both laboratory and industrial settings.
Propiedades
Fórmula molecular |
C9H19BO2 |
|---|---|
Peso molecular |
170.06 g/mol |
Nombre IUPAC |
di(propan-2-yloxy)-prop-1-en-2-ylborane |
InChI |
InChI=1S/C9H19BO2/c1-7(2)10(11-8(3)4)12-9(5)6/h8-9H,1H2,2-6H3 |
Clave InChI |
WBPZKVQQBYZRDA-UHFFFAOYSA-N |
SMILES canónico |
B(C(=C)C)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)
![N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12434635.png)
![2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-](/img/structure/B12434642.png)

![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)

![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)

![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)
![Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B12434697.png)



